molecular formula C12H12FN3OS B12909111 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- CAS No. 58744-68-6

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo-

Cat. No.: B12909111
CAS No.: 58744-68-6
M. Wt: 265.31 g/mol
InChI Key: ZYNLKADYQJVJNW-UHFFFAOYSA-N
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Description

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- is a heterocyclic compound that belongs to the class of triazolopyridazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

For industrial production, the scale-up of the microwave-mediated synthesis method can be employed. This method demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes, including kinases such as JAK1, JAK2, and PHD-1 . These interactions disrupt the normal function of these enzymes, leading to therapeutic effects in diseases like cancer and inflammatory disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- is unique due to its specific structural features, such as the presence of the fluorophenyl group and the hexahydro-3-thioxo moiety

Properties

CAS No.

58744-68-6

Molecular Formula

C12H12FN3OS

Molecular Weight

265.31 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one

InChI

InChI=1S/C12H12FN3OS/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2

InChI Key

ZYNLKADYQJVJNW-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=S)N(C(=O)N2C1)C3=CC=C(C=C3)F

Origin of Product

United States

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